n-(2,3,4,5,6-Pentaflouro-benzyl)-4-sulfamoyl-benzamide
Overview
Description
N-(2,3,4,5,6-Pentaflouro-benzyl)-4-sulfamoyl-benzamide is a useful research compound. Its molecular formula is C14H9F5N2O3S and its molecular weight is 380.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoforms
Research has shown that benzamide derivatives, like N-(2,3,4,5,6-Pentaflouro-benzyl)-4-sulfamoyl-benzamide, are effective inhibitors of carbonic anhydrase (CA) isoenzymes. One study demonstrated that a series of benzamides incorporating 4-sulfamoyl moieties inhibited human (h) isoforms hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, while hCA I was slightly less sensitive to inhibition (Abdoli et al., 2018).
Development of Carbonic Anhydrase Inhibitors
Several other studies have focused on developing novel benzamide derivatives as carbonic anhydrase inhibitors. For instance, the synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides showed promising and selective inhibitory effects against hCA II, a target protein in glaucoma treatment (Tuğrak et al., 2020).
Applications in Medicinal Chemistry
Sulfamoyl benzamides, a class to which this compound belongs, have been identified as novel ligands for cannabinoid receptors. These compounds have shown efficacy in rodent models of postoperative pain, demonstrating their potential in medicinal chemistry (Worm et al., 2008).
Inhibition of Acetylcholinesterase Enzyme
Benzamide derivatives have also been investigated for their inhibitory effects on the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. Certain synthesized compounds showed significant inhibitory potential, suggesting their utility in developing novel treatments for Alzheimer's (Yamali et al., 2021).
Properties
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N2O3S/c15-9-8(10(16)12(18)13(19)11(9)17)5-21-14(22)6-1-3-7(4-2-6)25(20,23)24/h1-4H,5H2,(H,21,22)(H2,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKSHOLYETXPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332200 | |
Record name | N-(Pentafluoro-benzyl)-4-sulfamoyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235088-65-0 | |
Record name | N-(Pentafluoro-benzyl)-4-sulfamoyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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